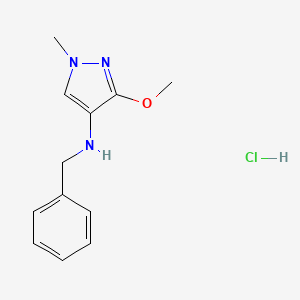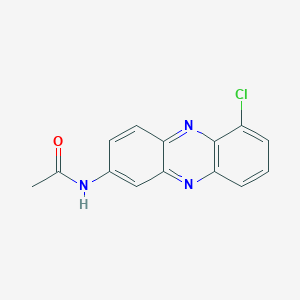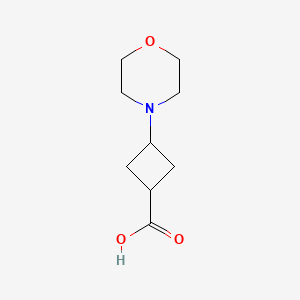
2-Thiazolylimino-4-thiazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one is a heterocyclic compound containing two thiazole rings. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-(1,3-thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes and ketones under specific conditions . Industrial production methods often utilize multicomponent reactions, which allow the formation of several new bonds in a single step, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
2-(1,3-Thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
2-(1,3-Thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or activate receptors that regulate cellular processes . The specific pathways and targets depend on the biological context and the specific derivatives of the compound used .
Comparison with Similar Compounds
2-(1,3-Thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets 2-(1,3-thiazol-2-ylamino)-4,5-dihydro-1,3-thiazol-4-one apart is its unique structure, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
116201-02-6 |
|---|---|
Molecular Formula |
C6H5N3OS2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H5N3OS2/c10-4-3-12-6(8-4)9-5-7-1-2-11-5/h1-2H,3H2,(H,7,8,9,10) |
InChI Key |
PAMTUKFXWYOBQE-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N/C2=NC=CS2)/S1 |
Canonical SMILES |
C1C(=O)NC(=NC2=NC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(furan-2-yl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216102.png)

![(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-phenylprop-2-enamide](/img/structure/B12216115.png)
![5-Methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12216118.png)

![1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216143.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole](/img/structure/B12216151.png)

![1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12216172.png)



![4-(4-chloro-3-methylphenoxy)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]butanamide](/img/structure/B12216183.png)
